



# Application Note and Protocol: QuEChERS Sample Preparation for Dinocap Analysis in Grapes

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Compound of Interest		
Compound Name:	Dinocap	
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This document provides a detailed application note and protocol for the determination of **dinocap** residues in grapes using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and professionals in the fields of food safety, analytical chemistry, and drug development.

### Introduction

**Dinocap** is a contact fungicide and acaricide used to control powdery mildew on various crops, including grapes.[1] Due to its potential risks to human health, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for **dinocap** in food commodities.[1][2] The analysis of **dinocap** is challenging due to the presence of multiple isomers and its susceptibility to hydrolysis into corresponding phenols.[1] The QuEChERS methodology offers a simple, rapid, and effective approach for extracting pesticide residues from complex matrices like grapes.[3] This application note describes a modified QuEChERS protocol that incorporates an alkaline hydrolysis step to convert all **dinocap** isomers to their respective phenols, simplifying the analysis and improving sensitivity.[1][2][4]

# **Experimental Protocol**

This protocol is based on the citrate-buffered QuEChERS method (EN 15662) with a post-extraction hydrolysis step for the comprehensive analysis of **dinocap** and its phenolic



### metabolites.[1][2][4]

- 1. Sample Preparation and Homogenization
- Weigh a representative 1-2 kg sample of grapes.
- Homogenize the entire grape sample using a high-speed blender to obtain a uniform paste.
- Store the homogenate in a sealed container at -20°C until analysis to prevent degradation of residues.
- 2. QuEChERS Extraction
- Weigh 10 g (± 0.1 g) of the homogenized grape sample into a 50 mL polypropylene centrifuge tube.
- Add 10 mL of acetonitrile to the tube.
- Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.
- Add the citrate buffer salt mixture: 4 g of anhydrous magnesium sulfate (MgSO<sub>4</sub>), 1 g of sodium chloride (NaCl), 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate.[3]
- Immediately cap and shake the tube vigorously for 1 minute.
- Centrifuge the tube at  $\geq$  4000 x g for 5 minutes to achieve phase separation.
- 3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
- Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube.
- The d-SPE tube should contain 900 mg of anhydrous magnesium sulfate (MgSO<sub>4</sub>) and 150 mg of Primary Secondary Amine (PSA) sorbent. For grapes, which have high sugar and organic acid content, PSA is effective for cleanup. The addition of 150 mg of C18 sorbent can also be beneficial for removing nonpolar interferences.
- Cap the d-SPE tube and shake vigorously for 30 seconds.



- Centrifuge the tube at ≥ 4000 x g for 5 minutes.
- 4. Alkaline Hydrolysis
- Transfer 0.5 mL of the cleaned QuEChERS extract into a clean vial.[1]
- Add 10 μL of a 25% aqueous ammonia solution to the extract.[1]
- Allow the mixture to react at room temperature for at least 12 hours (or 2 hours at 60°C) to
  ensure complete hydrolysis of dinocap esters to their corresponding phenols.[1][2][4]
- Prior to LC-MS/MS analysis, filter the hydrolyzed extract through a 0.22 μm syringe filter.

### 5. LC-MS/MS Analysis

The analysis of **dinocap** phenols is performed using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system in negative electrospray ionization (ESI) mode, which provides high sensitivity and selectivity.[1][2][4]

- LC Column: A C18 reversed-phase column is suitable for the separation of the phenolic metabolites.
- Mobile Phase: A gradient elution with water and methanol (or acetonitrile), both containing a suitable modifier like ammonium formate or formic acid, is typically used.
- Injection Volume: 5-10 μL.
- MS/MS Detection: Monitor the specific precursor-to-product ion transitions for the dinocap phenols in Multiple Reaction Monitoring (MRM) mode.

## **Quantitative Data Summary**

The following table summarizes the performance characteristics of the modified QuEChERS method for **dinocap** analysis in grapes. The data is compiled from various studies and represents typical performance.[1][5] It is recommended to perform in-house validation to determine specific performance parameters.

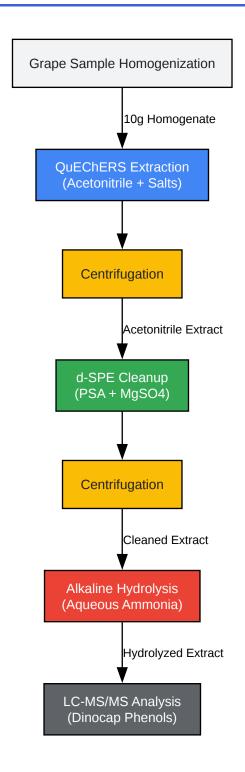


Parameter	Typical Value/Range	Notes
Recovery	70-120%	Method validation should confirm recoveries within this range for target phenols.[5]
Limit of Quantification (LOQ)	0.005 - 0.01 mg/kg	The method is sensitive enough to detect dinocap residues below the typical MRLs set by regulatory bodies. [1][2]
Repeatability (RSDr)	< 20%	The method demonstrates good precision for replicate analyses.
Matrix Effect	Signal suppression or enhancement may occur.	The grape matrix is known to cause matrix effects. The use of matrix-matched calibration standards is crucial for accurate quantification.[6][7][8]

# Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the QuEChERS sample preparation and analysis of **dinocap** in grapes.

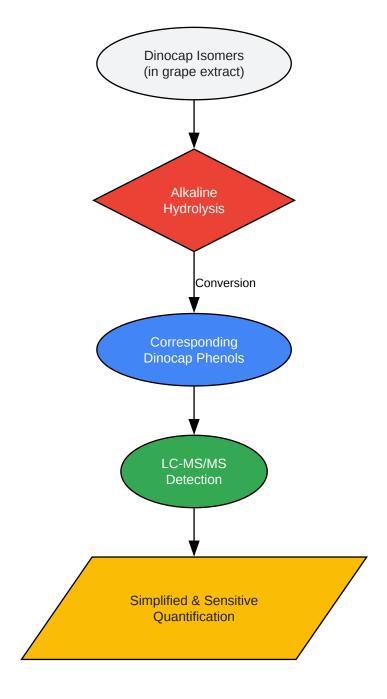




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Caption: QuEChERS workflow for **dinocap** analysis in grapes.





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Caption: Logical relationship for **dinocap** analysis via hydrolysis.

### Conclusion

The modified QuEChERS protocol presented here, incorporating an alkaline hydrolysis step, provides a robust and sensitive method for the determination of **dinocap** residues in grapes. This approach simplifies the complex analysis of multiple **dinocap** isomers by converting them to their corresponding phenols, which can be readily analyzed by LC-MS/MS. The use of



appropriate d-SPE sorbents and matrix-matched calibration is essential to mitigate the matrix effects associated with the grape matrix and ensure accurate and reliable results. This method is suitable for routine monitoring of **dinocap** residues in grapes to ensure compliance with food safety regulations.

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